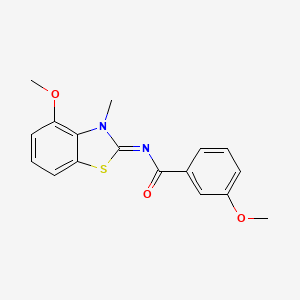
3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
- Antihyperglycemic Agents : A study conducted by Nomura et al. (1999) identified a series of benzamide derivatives, including ones related to the specified compound, showing potential as antidiabetic agents. This research highlighted the structure-activity relationship, pointing to their role in treating diabetes mellitus.
Anti-Inflammatory and Antimicrobial Activity
- Biological Activity Studies : Badne et al. (2011) explored derivatives of benzothiazoles, related to the specified compound, for their antimicrobial activity. This research demonstrates the potential application of such compounds in developing new antimicrobial agents Badne et al. (2011).
- In-Vitro Anti-Inflammatory Activity : A study by Rathi et al. (2013) on benzothiazol-2-ylamino compounds, which are structurally related to the specified compound, showed significant in-vitro anti-inflammatory activity. This highlights the potential use of such compounds in anti-inflammatory treatments Rathi et al. (2013).
Neuroleptic Properties
- Neuroleptic Activity : Research by Iwanami et al. (1981) indicates that benzamides, closely related to the specified chemical, possess neuroleptic properties. This suggests their potential application in the treatment of psychiatric disorders Iwanami et al. (1981).
Cancer Treatment and Photodynamic Therapy
- Photosensitizers in Cancer Treatment : Pişkin et al. (2020) synthesized and characterized new benzothiazole derivatives, akin to the specified compound, with properties useful for photodynamic therapy, particularly in treating cancer Pişkin et al. (2020).
Chemical Synthesis and Characterization
- Synthesis of Liquid Crystals : Ha et al. (2010) reported the synthesis of new liquid crystals containing benzothiazole, demonstrating the versatility of such compounds in material science Ha et al. (2010).
- Fluorescent Labeling in Biomolecules : A study by Kostenko et al. (2006) introduced benzothiazole derivatives as fluorescent labels for proteins, showing the utility of these compounds in biochemistry and molecular biology Kostenko et al. (2006).
Mechanism of Action
Target of Action
The primary targets of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as Oprea1_801724, are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
Oprea1_801724 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, lipid compounds that are produced by COX enzymes and play key roles in inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests it is absorbed and distributed in the body in a manner that allows it to interact with these targets .
Result of Action
The inhibition of COX enzymes by Oprea1_801724 leads to a decrease in prostaglandin production, resulting in reduced inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines in macrophages, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
At the molecular level, (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-1 and COX-2, inhibiting their activity . This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
The effects of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its anti-inflammatory effects persist for several hours after administration, with a gradual decline as the compound is metabolized and excreted .
Dosage Effects in Animal Models
In animal models, the effects of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide vary with different dosages. At low doses, it exhibits significant anti-inflammatory effects without noticeable toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted in the urine.
Transport and Distribution
The transport and distribution of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The compound is distributed to various tissues, with higher concentrations observed in the liver and kidneys.
Subcellular Localization
The subcellular localization of (E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-15-13(22-3)8-5-9-14(15)23-17(19)18-16(20)11-6-4-7-12(10-11)21-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXVPLJFJQTSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)
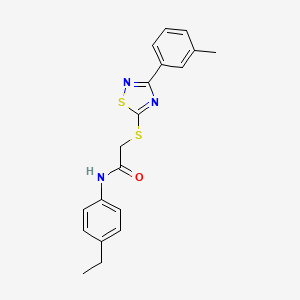
![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)

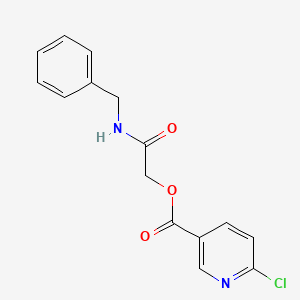

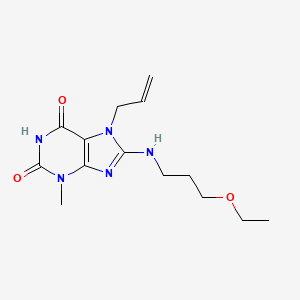

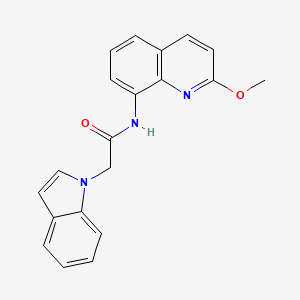

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)
![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)
